molecular formula C16H13N3OS B14425400 3-(1H-Benzimidazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one CAS No. 84257-86-3

3-(1H-Benzimidazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one

Cat. No.: B14425400
CAS No.: 84257-86-3
M. Wt: 295.4 g/mol
InChI Key: KLHFGZWERGVLCH-UHFFFAOYSA-N
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Description

3-(1H-Benzimidazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound that combines the structural features of benzimidazole and thiazolidinone. Benzimidazole is known for its wide range of biological activities, while thiazolidinone is recognized for its potential therapeutic applications. The fusion of these two moieties results in a compound with promising pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzimidazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one typically involves the condensation of 2-phenyl-1,3-thiazolidin-4-one with o-phenylenediamine under acidic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzimidazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities.

    Medicine: Investigated for its anticancer, anti-inflammatory, and analgesic properties.

Mechanism of Action

The mechanism of action of 3-(1H-Benzimidazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Benzimidazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one is unique due to the combination of benzimidazole and thiazolidinone moieties, which imparts a broad spectrum of biological activities and potential therapeutic applications. This fusion enhances its pharmacological profile compared to individual benzimidazole or thiazolidinone derivatives .

Properties

CAS No.

84257-86-3

Molecular Formula

C16H13N3OS

Molecular Weight

295.4 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H13N3OS/c20-14-10-21-15(11-6-2-1-3-7-11)19(14)16-17-12-8-4-5-9-13(12)18-16/h1-9,15H,10H2,(H,17,18)

InChI Key

KLHFGZWERGVLCH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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